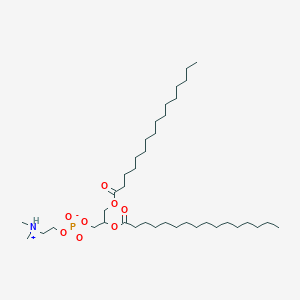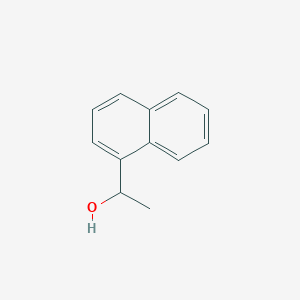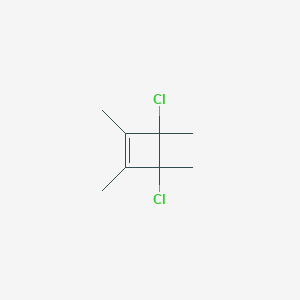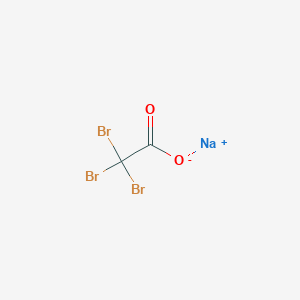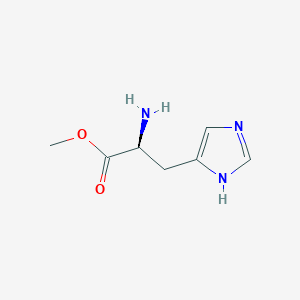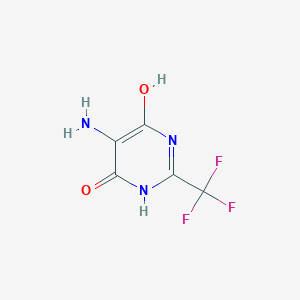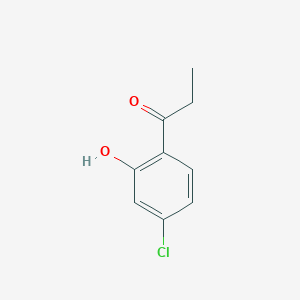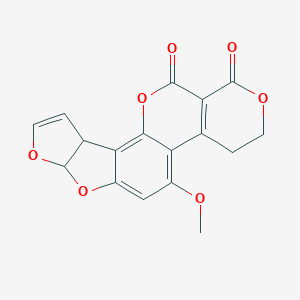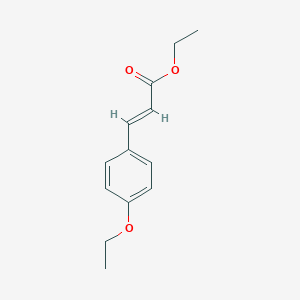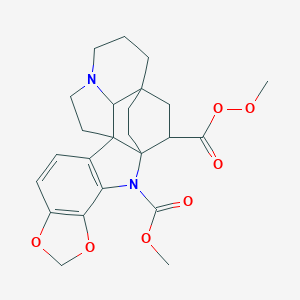
Kopsinine F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kopsinine F is a natural alkaloid that is found in the roots of Kopsia arborea, a plant that is commonly found in Southeast Asia. This alkaloid has been the subject of many scientific studies due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of Kopsinine F is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Kopsinine F has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Kopsinine F has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Kopsinine F has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, Kopsinine F has been shown to have anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Kopsinine F in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, Kopsinine F has been shown to have a variety of therapeutic properties, which makes it a promising candidate for drug development. However, one limitation of using Kopsinine F in lab experiments is that it is a complex compound, which may make it difficult to study.
Direcciones Futuras
There are many future directions for research on Kopsinine F. One area of research could focus on the development of Kopsinine F-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research could be done to understand the mechanism of action of Kopsinine F and its potential therapeutic properties. Finally, more studies could be done to investigate the safety and toxicity of Kopsinine F.
Conclusion:
In conclusion, Kopsinine F is a natural alkaloid that has been the subject of many scientific studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential therapeutic applications in the treatment of neurological disorders. While there is still much to be learned about Kopsinine F, it is a promising compound for drug development and further research.
Métodos De Síntesis
Kopsinine F can be synthesized from the root bark of Kopsia arborea using a variety of methods. One of the most common methods involves the extraction of the alkaloid using solvents such as methanol or ethanol. The extracted alkaloid is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Kopsinine F has been the subject of many scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Kopsinine F has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
1358-62-9 |
|---|---|
Nombre del producto |
Kopsinine F |
Fórmula molecular |
C24H28N2O7 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
methyl 21-methylperoxycarbonyl-5,7-dioxa-2,15-diazaheptacyclo[17.2.2.112,15.01,12.03,11.04,8.019,24]tetracosa-3(11),4(8),9-triene-2-carboxylate |
InChI |
InChI=1S/C24H28N2O7/c1-29-21(28)26-17-14(4-5-16-18(17)32-13-31-16)23-9-11-25-10-3-6-22(20(23)25)7-8-24(23,26)15(12-22)19(27)33-30-2/h4-5,15,20H,3,6-13H2,1-2H3 |
Clave InChI |
VZNKQKIVYCSTMY-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |
SMILES canónico |
COC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC |
Sinónimos |
kopsinine F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




